![molecular formula C11H8BrNO5S B7413430 2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid](/img/structure/B7413430.png)
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid typically involves multiple steps. One common method includes the bromination of furan to obtain 5-bromofuran, followed by sulfonylation to introduce the sulfonylamino group. The final step involves coupling this intermediate with benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with proteins to exert its effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chlorofuran-2-yl)sulfonylamino]benzoic acid
- 2-[(5-Methylfuran-2-yl)sulfonylamino]benzoic acid
- 2-[(5-Nitrofuran-2-yl)sulfonylamino]benzoic acid
Uniqueness
2-[(5-Bromofuran-2-yl)sulfonylamino]benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(5-bromofuran-2-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO5S/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTQZJWOKCKQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
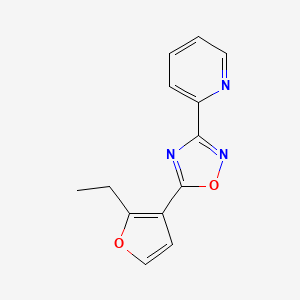
![3-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7413371.png)
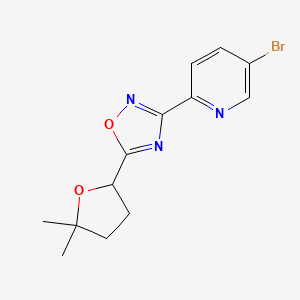
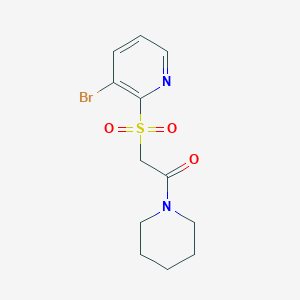
![N-[2-[5-(2-ethylfuran-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7413384.png)
![N-[(6-methoxypyridin-2-yl)methyl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B7413387.png)

![1-[3-(Hydroxymethyl)oxolan-3-yl]-3-(2-methoxypyridin-3-yl)urea](/img/structure/B7413394.png)
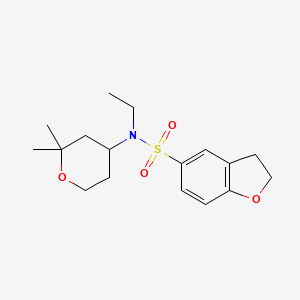
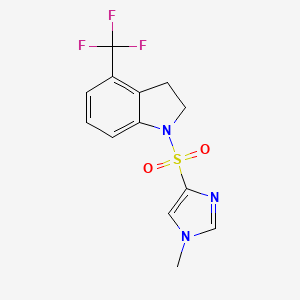
![6-N-[(2,6-dimethylphenyl)methyl]-7H-purine-2,6-diamine](/img/structure/B7413452.png)
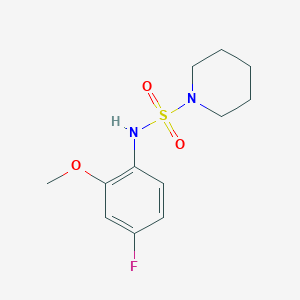
![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7413463.png)
![2-N,2-N-dimethyl-4-N-[(3-methyloxolan-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7413470.png)
